Enantiomeric Excess (ee) and Optical Rotation: (R)-(+)-Isomer vs. (S)-(-)-Isomer
The (R)-(+)-enantiomer exhibits a specific optical rotation of [α]/D = -105° to -90° (c=1, MeOH), clearly differentiating it from the (S)-(-)-enantiomer which has a reported optical rotation of approximately -151° (50% chloroform) or +98.0° to +108.0° (c=1, MeOH) depending on solvent and salt form . This magnitude and sign of rotation serve as a primary quality control metric for confirming enantiomeric identity and purity upon procurement.
| Evidence Dimension | Optical Rotation (Specific Rotation) |
|---|---|
| Target Compound Data | [α]/D = -105° to -90° (c=1, MeOH) |
| Comparator Or Baseline | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: α58925 = -151° (50% CHCl3) ; or [α]/D = +98.0° to +108.0° (c=1, MeOH) |
| Quantified Difference | Magnitude and sign are distinct; target compound exhibits negative rotation in methanol while comparator exhibits positive rotation in methanol or significantly more negative rotation in chloroform. |
| Conditions | Polarimetry at sodium D-line; concentration 1 g/100 mL in specified solvent. |
Why This Matters
Optical rotation is the definitive orthogonal identity test that prevents cross-contamination of enantiomers during manufacturing and procurement, ensuring the correct stereoisomer is used in downstream stereospecific reactions.
